molecular formula C8H8N2O2 B8679016 6-Amino-2-methylbenzo[d]oxazol-4-ol CAS No. 88172-83-2

6-Amino-2-methylbenzo[d]oxazol-4-ol

Cat. No.: B8679016
CAS No.: 88172-83-2
M. Wt: 164.16 g/mol
InChI Key: ATWODKVCBNPAFN-UHFFFAOYSA-N
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Description

6-Amino-2-methylbenzo[d]oxazol-4-ol is a benzo[d]oxazole derivative characterized by a fused benzene and oxazole ring system. The compound features a methyl group at the 2-position, an amino group at the 6-position, and a hydroxyl group at the 4-position (Figure 1). Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol. This compound is of interest due to its structural versatility, enabling applications in organic synthesis, pharmaceutical intermediates, and materials science.

The benzo[d]oxazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets or catalytic systems. The amino and hydroxyl groups enhance solubility and reactivity, making the compound a valuable precursor for further functionalization .

Properties

CAS No.

88172-83-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-amino-2-methyl-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H8N2O2/c1-4-10-8-6(11)2-5(9)3-7(8)12-4/h2-3,11H,9H2,1H3

InChI Key

ATWODKVCBNPAFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2O1)N)O

Origin of Product

United States

Comparison with Similar Compounds

2-Methylbenzo[d]oxazol-4-ol

  • Structure: Lacks the 6-amino group present in the target compound.
  • Molecular Formula: C₈H₇NO₂.
  • Properties: Reduced polarity compared to the amino-substituted derivative. The absence of the amino group limits hydrogen-bonding capacity, impacting solubility and biological activity.
  • Synthesis : Produced via cyclization of ortho-hydroxybenzamide derivatives under acidic conditions .

6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one

  • Structure : Replaces the 4-hydroxyl group with a ketone and introduces a thiazole ring at the 6-position.
  • Molecular Formula : C₁₀H₇N₃O₂S.
  • The ketone group increases electrophilicity, enabling nucleophilic substitutions .

9,10-Dihydro-2-methyl-4H-benzo-[5,6]cyclohept[1,2-d]oxazol-4-ol

  • Structure : Incorporates a seven-membered cycloheptane ring fused to the benzo[d]oxazole core.
  • Molecular Formula : C₁₃H₁₃O₂N.
  • Properties : The expanded ring system increases molecular rigidity and alters steric effects. Chromatographic analysis (ChiralPAK® IC column) revealed distinct retention times (8.2 and 9.0 min) due to stereochemical complexity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
6-Amino-2-methylbenzo[d]oxazol-4-ol 164.16 220–225 (dec.) Moderate 1.2
2-Methylbenzo[d]oxazol-4-ol 149.15 190–195 Low 1.8
6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one 237.25 N/A Poor 0.5
9,10-Dihydro-2-methyl-4H-benzo-[5,6]cyclohept[1,2-d]oxazol-4-ol 215.25 N/A Low 2.1

Key Observations :

  • The amino group in this compound lowers LogP compared to its non-amino analogues, indicating improved hydrophilicity.
  • Cycloheptane-fused derivatives exhibit higher molecular weights and LogP values, suggesting enhanced lipophilicity .

This compound

Synthesized via a two-step process:

Cyclization: Condensation of 2-methyl-4-hydroxybenzamide with an amino source under basic conditions.

Functionalization: Introduction of the amino group via nucleophilic substitution or catalytic amination .

2-(4-Methylbenzyl)benzo[d]oxazole

  • Route : Friedel-Crafts alkylation of benzo[d]oxazole with 4-methylbenzyl chloride.
  • Key Difference: Lacks hydroxyl and amino groups, simplifying synthesis but reducing reactivity .

Spirocyclic Analogues

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione are synthesized via multi-component reactions involving spirocyclic intermediates. These routes require precise stoichiometry and catalysis, highlighting the complexity of introducing fused or spiro systems .

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